
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-acetic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-acetic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt is a complex organic compound that belongs to the class of pyrazolo-pyrido-pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The sodium salt form enhances its solubility, making it more suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-acetic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine, ethyl acetoacetate, and various catalysts to facilitate the cyclization and functionalization steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization and chromatography are employed to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-acetic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazolo-pyrido-pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-acetic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt is studied for its potential as a therapeutic agent. It has shown promise in inhibiting certain enzymes and pathways involved in disease processes .
Medicine
The compound’s potential therapeutic applications include its use as an anticancer agent, where it targets specific cellular pathways to inhibit tumor growth. It is also being investigated for its anti-inflammatory and antimicrobial properties .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it valuable for applications in pharmaceuticals, agrochemicals, and other industries .
Wirkmechanismus
The mechanism of action of pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-acetic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt involves its interaction with specific molecular targets. It can inhibit enzymes such as cyclin-dependent kinases (CDKs) and other protein kinases, leading to the disruption of cellular processes like cell cycle progression and apoptosis . The compound’s ability to bind to these targets is facilitated by its unique structural features, which allow for strong interactions with the active sites of the enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrazolo(3,4-d)pyrimidine
- Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine
- Pyrazolo(3,4-b)pyridine
Uniqueness
Compared to similar compounds, pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-acetic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt exhibits unique properties such as enhanced solubility and specific biological activities. Its sodium salt form improves its solubility, making it more suitable for various applications. Additionally, its specific structural features allow for targeted interactions with molecular targets, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
148176-87-8 |
|---|---|
Molekularformel |
C14H11N4NaO5 |
Molekulargewicht |
338.25 g/mol |
IUPAC-Name |
sodium;2-(5-ethoxycarbonyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetate |
InChI |
InChI=1S/C14H12N4O5.Na/c1-2-23-14(22)9-6-16-18-10-3-4-17(7-11(19)20)13(21)8(10)5-15-12(9)18;/h3-6H,2,7H2,1H3,(H,19,20);/q;+1/p-1 |
InChI-Schlüssel |
SXYJEJJNZKQIDZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C1=C2N=CC3=C(N2N=C1)C=CN(C3=O)CC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


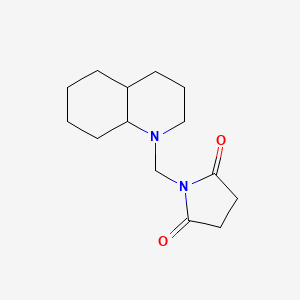
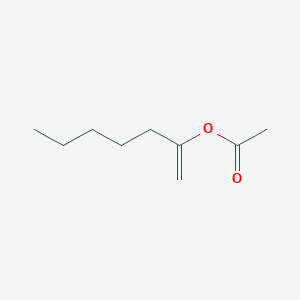
![(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one](/img/structure/B12699583.png)
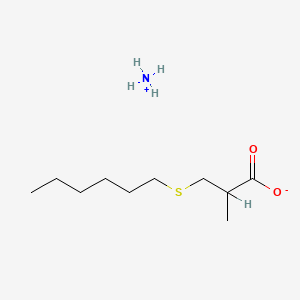
![(2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium chloride](/img/structure/B12699595.png)
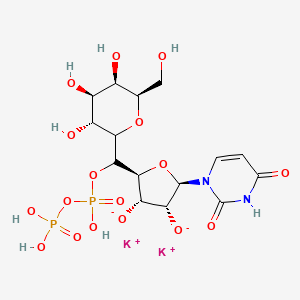

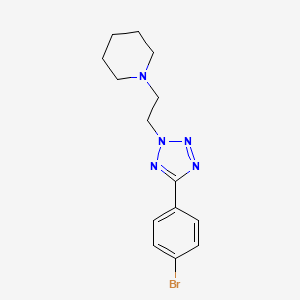
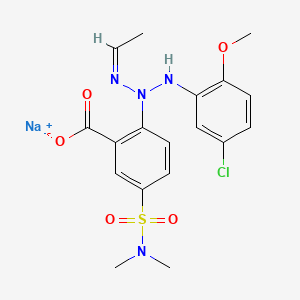
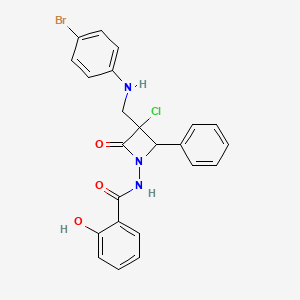
![2-[[[2-[[2-[(1-Oxooctadecyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B12699620.png)

![2-[6-(Diethylamino)-2-[(2-hydroxy-4-sulpho-1-naphthyl)azo]-3-oxo(3h)-xanthen-9-yl]benzoic acid](/img/structure/B12699625.png)

